(R)-Amino(4-ethoxyphenyl)methanol hcl chemical properties
(R)-Amino(4-ethoxyphenyl)methanol hcl chemical properties
An In-Depth Technical Guide to (R)-Amino(4-ethoxyphenyl)methanol HCl: Properties, Synthesis, and Applications
Abstract
(R)-Amino(4-ethoxyphenyl)methanol hydrochloride is a chiral organic compound of significant interest to the pharmaceutical industry. As a specialized building block, its defined stereochemistry is crucial for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic and analytical methodologies, key applications in drug development, and essential safety protocols. The information is curated for researchers, medicinal chemists, and process development scientists, emphasizing the practical causality behind experimental design and the importance of stringent quality control.
Chemical Identity and Physicochemical Properties
(R)-Amino(4-ethoxyphenyl)methanol HCl possesses a primary amine, a benzylic alcohol, and an ethoxy group attached to a phenyl ring. The "(R)" designation specifies the absolute configuration at the chiral center bearing the hydroxyl and amino groups, a critical feature for stereospecific interactions with biological targets.
Caption: Chemical structure and key functional groups.
Quantitative data for this specific molecule is not widely published. The following table consolidates computed data and properties of structurally similar compounds.
| Property | Value | Source |
| IUPAC Name | (1R)-1-amino-1-(4-ethoxyphenyl)methanol hydrochloride | N/A |
| Molecular Formula | C₁₀H₁₆ClNO₂ | Computed |
| Molecular Weight | 217.69 g/mol | Computed |
| Appearance | Expected to be a white to off-white solid | Analog Data[1] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol | Analog Data[2] |
| InChIKey | (Computed for free base) YWBIXCATMCGVTC-SCSAIBSYSA-N | N/A |
| CAS Number | 1353983-05-9 | N/A |
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure amino alcohols is a cornerstone of pharmaceutical process chemistry. The primary challenge is the establishment of the chiral center with high enantiomeric excess (e.e.). A common and effective strategy is the asymmetric reduction of a precursor α-aminoketone.
Expertise & Rationale: Direct reduction of a ketone often yields a racemic alcohol. To achieve stereoselectivity, a chiral catalyst or reagent is employed. The use of a borane reducing agent with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) is a well-established method for generating a specific enantiomer with high fidelity. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.
Protocol: Asymmetric Synthesis
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Step 1: Synthesis of 2-amino-1-(4-ethoxyphenyl)ethan-1-one. This precursor can be synthesized from 4-ethoxyacetophenone via α-bromination followed by amination.
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Step 2: Asymmetric Reduction.
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In a nitrogen-purged reactor, dissolve (R)-(-)-(2)-Methyl-CBS-oxazaborolidine catalyst (5-10 mol%) in anhydrous tetrahydrofuran (THF) and cool to 0-5°C.
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Slowly add a borane-dimethyl sulfide complex (BH₃-SMe₂) solution (1.0-1.2 equivalents) to the catalyst solution and stir for 15 minutes. This pre-forms the active chiral reducing agent.
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Prepare a separate solution of 2-amino-1-(4-ethoxyphenyl)ethan-1-one (1.0 equivalent) in anhydrous THF.
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Add the aminoketone solution dropwise to the catalyst-borane mixture over 1-2 hours, maintaining the temperature below 5°C. The slow addition is critical to control the reaction's exotherm and ensure high enantioselectivity.
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Monitor the reaction for completion using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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-
Step 3: Quench and Work-up.
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Once complete, slowly quench the reaction by adding methanol dropwise at 0°C until gas evolution ceases.
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Warm the mixture to room temperature and remove the solvent under reduced pressure.
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Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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-
Step 4: Salt Formation and Isolation.
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Dry the organic layer over anhydrous sodium sulfate, filter, and cool to 0-5°C.
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Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in isopropanol to precipitate the hydrochloride salt.
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Collect the resulting solid by filtration, wash with cold ethyl acetate, and dry under vacuum to yield (R)-Amino(4-ethoxyphenyl)methanol HCl.
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Caption: Workflow for asymmetric synthesis.
Analytical Methodologies for Quality Control
Quantification and purity assessment are non-negotiable for pharmaceutical intermediates. For a chiral compound, analysis must confirm not only chemical purity but also enantiomeric purity. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.
Trustworthiness & Rationale: A self-validating analytical method ensures reliability. This protocol uses an internal standard for precise quantification and a chiral column to resolve and quantify the undesired (S)-enantiomer, thereby confirming enantiomeric excess. The validation of such a method would follow ICH guidelines, assessing parameters like specificity, linearity, accuracy, and precision[3].
Protocol: Chiral RP-HPLC for Purity and Enantiomeric Excess
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Instrumentation: HPLC system with UV detector.
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Column: A chiral stationary phase column, such as one based on a cellulose or amylose derivative (e.g., Daicel Chiralpak series), is essential for separating the enantiomers.
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Mobile Phase: An isocratic mixture of hexane/isopropanol/diethylamine. The exact ratio must be optimized to achieve a resolution (Rs) > 1.5 between the (R) and (S) enantiomers.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 225 nm or 275 nm, where the phenyl ring exhibits strong absorbance[4][5].
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Sample Preparation:
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Accurately weigh ~10 mg of the (R)-Amino(4-ethoxyphenyl)methanol HCl sample.
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Dissolve in the mobile phase to a final concentration of 1 mg/mL.
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For quantification, add an internal standard.
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Filter the solution through a 0.45 µm syringe filter before injection.
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-
Analysis:
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Inject a standard of the racemic mixture to determine the retention times of both the (R) and (S) enantiomers.
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Inject the sample solution.
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Calculate chemical purity by the area percent method (excluding the solvent front and internal standard).
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Calculate enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area(R) - Area(S)) / (Area(R) + Area(S))] * 100.
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Caption: Analytical workflow for quality control.
Applications in Drug Discovery and Development
Aromatic amino alcohols are privileged scaffolds in medicinal chemistry. The presence of amino and hydroxyl groups provides versatile handles for synthetic elaboration into more complex molecules. The primary application of (R)-Amino(4-ethoxyphenyl)methanol HCl is as a chiral building block. While direct peer-reviewed literature on this exact molecule is scarce, its structural analogs are key intermediates in approved drugs[6].
Case Study: Intermediate in Anticancer Drug Synthesis
A close structural analog, (2-Amino-4-methoxyphenyl)methanol, is a documented precursor in the synthesis of a key intermediate for Elacestrant, an oral selective estrogen receptor degrader (SERD) used to treat ER-positive, HER2-negative advanced or metastatic breast cancer[7]. The amino alcohol participates in a condensation reaction, showcasing its utility in constructing complex heterocyclic systems.
Reaction Causality: In this type of transformation, the benzylic alcohol can be converted in-situ to an electrophilic species (or the amine can act as a nucleophile). This allows for the formation of new carbon-carbon or carbon-nitrogen bonds, which is fundamental to building the core structure of a final drug molecule[7]. The defined stereochemistry of the starting material directly translates to the stereochemistry of the final product, which is essential for its therapeutic activity.
Safety, Handling, and Storage
Proper handling of chemical reagents is paramount for laboratory safety. Based on data from structurally similar amino alcohol hydrochlorides, (R)-Amino(4-ethoxyphenyl)methanol HCl is expected to require careful handling[8][9][10].
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GHS Hazard Classification (Anticipated):
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Handling:
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Use only in a well-ventilated area or under a chemical fume hood[8].
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[9].
-
Avoid breathing dust. Prevent dust formation during handling[8].
-
Wash hands thoroughly after handling[10].
-
-
Storage:
| Precautionary Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[8] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[9] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[8] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[8] |
Conclusion
(R)-Amino(4-ethoxyphenyl)methanol HCl represents a valuable, high-purity chiral intermediate for the synthesis of complex pharmaceuticals. Its utility is defined by the precise spatial arrangement of its functional groups. Successful application in a research or manufacturing setting is critically dependent on robust stereoselective synthetic methods, validated analytical controls for chemical and enantiomeric purity, and strict adherence to safety and handling protocols. This guide provides the foundational knowledge for scientists and developers to effectively and safely utilize this important chemical entity.
References
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- BenchChem. (2025). Application Notes and Protocols for (2-Amino-4-methoxyphenyl)methanol in Pharmaceutical Synthesis.
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- Sigma-Aldrich. (4-Aminophenyl)-methanol hydrochloride.
- International Journal of Chemical and Pharmaceutical Analysis. (2014, August 9). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of.
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- Patel, R. N. (2013, October 2). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
- Google Patents. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
- Organic Syntheses. pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S).
- BenchChem. (2025). peer-reviewed literature validating the use of (2-Amino-4-methoxyphenyl)methanol.
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- International Journal of Pharmaceutical Quality Assurance. (2021). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine.
- Santagostino, A., et al. (2006, April 15). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques.
- PubChem. (2-Amino-4-methoxyphenyl)methanol.
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- BenchChem. (2025). Application Notes and Protocols for the Quantification of (2-Amino-4-methoxyphenyl)methanol.
- MilliporeSigma. (3-Amino-4-methoxyphenyl)methanol.
- MilliporeSigma. (4-Aminophenyl)-methanol hydrochloride.
- IUCr Journals. (2010). 2,2′-(4-{[(E)-4-Methoxybenzylidene]amino}phenylimino)diethanol.
- Google Patents. (2001, June 11). Advanced drug development and manufacturing.
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